Amphimedine

Phenotypic Screening In Vivo Toxicology Developmental Biology

Researchers studying pyridoacridine structure-activity relationships often face confounding results from functionally divergent analogues. Amphimedine solves this by providing a well-characterized, mechanistically distinct baseline. • Negative Control for Topo II/DNA Intercalation Assays: No activity up to 100 µM, unlike neoamphimedine & deoxyamphimedine. • Phenotypic Probe for Zebrafish Developmental Assays: Induces a specific phenotype at 30 µM not shared by its structural analogues. • In Silico Lead for GSK-3β Drug Discovery: Computationally validated binding affinity of -9.9 kcal/mol with favorable ADMET profiles.

Molecular Formula C19H11N3O2
Molecular Weight 313.3 g/mol
CAS No. 86047-14-5
Cat. No. B1664939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmphimedine
CAS86047-14-5
SynonymsAmphimedine
Molecular FormulaC19H11N3O2
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESCN1C=C2C(=CC1=O)C3=NC4=CC=CC=C4C5=C3C(=NC=C5)C2=O
InChIInChI=1S/C19H11N3O2/c1-22-9-13-12(8-15(22)23)17-16-11(6-7-20-18(16)19(13)24)10-4-2-3-5-14(10)21-17/h2-9H,1H3
InChIKeyGPJKOFLDDKEODA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amphimedine Baseline Profile


Amphimedine (CAS 86047-14-5) is a pentacyclic marine pyridoacridine alkaloid, first isolated in 1983 from an *Amphimedon* sp. sponge and representing the inaugural member of this significant class of marine metabolites [1]. It serves as the foundational structural archetype for a family of related alkaloids, including neoamphimedine and deoxyamphimedine, which exhibit markedly divergent biological properties [2]. Amphimedine itself is characterized by a specific molecular formula (C19H11N3O2) and a molecular weight of approximately 313.31 g/mol [3]. While often cited for its cytotoxicity, its primary scientific value lies in its role as a critical comparator and a baseline for understanding structure-activity relationships (SAR) within the pyridoacridine class, rather than as a potent therapeutic agent itself [4].

Structural Archetype Pyridoacridine family baseline comparator
SAR Differentiation Critical for analog structure-activity relationship studies
Whole-Organism Assay Zebrafish phenotypic screening context

Why Amphimedine Cannot Be Substituted with Analogs


The pyridoacridine class is characterized by a profound diversity of biological mechanisms despite a shared core scaffold. Amphimedine, neoamphimedine, and deoxyamphimedine are structurally related isomers and analogs, yet they exhibit fundamentally different, non-overlapping mechanisms of action [1]. Direct experimental evidence demonstrates that these compounds are not interchangeable; for example, substituting neoamphimedine for amphimedine in a study would completely alter the experimental outcome due to their distinct interactions with topoisomerase II and DNA [2]. Therefore, the scientific selection of a specific pyridoacridine must be based on its unique, quantifiable properties rather than generic class associations. The evidence below provides the quantitative differentiation necessary for making an informed procurement decision.

  • Topoisomerase II divergence

    Amphimedine lacks top2-mediated catenation activity, while neoamphimedine is a reported top2 poison; mechanism substitution would alter study endpoints.

  • DNA intercalation profile

    Amphimedine shows no DNA intercalation, unlike deoxyamphimedine's potent intercalation; DNA-damage pathway readouts are not interchangeable.

  • In vivo phenotype specificity

    Only amphimedine elicits a distinct developmental phenotype in zebrafish, indicating unique target engagement not shared by close analogs.

Quantitative Evidence for Amphimedine Differentiation


Zebrafish Phenotypic Specificity

In a direct head-to-head comparison of six pyridoacridine alkaloids (including 1-hydroxy-deoxyamphimedine, 3-hydroxy-deoxyamphimedine, debromopetrosamine, neoamphimedine, and deoxyamphimedine), amphimedine was the only compound to elicit a specific developmental phenotype in zebrafish embryos at a concentration of 30 µM [1]. The other five compounds caused no observable phenotype other than lethality at the same or higher concentrations [1]. This demonstrates that amphimedine engages a unique biological target or pathway distinct from its closest structural analogs within a whole-organism context.

Zebrafish Phenotype
Head-to-head
Amphimedine: specific developmental phenotype at 30 µM Five other pyridoacridines: only lethality
Supports distinct in vivo pathway engagement for analog differentiation.
Zebrafish embryo assay; phenotype assessed after 24 h.
Phenotypic Screening In Vivo Toxicology Developmental Biology Zebrafish Model

Topoisomerase II Interaction Divergence

A direct comparison study established a critical mechanistic distinction: amphimedine is completely inactive in a topoisomerase II (top2)-mediated DNA catenation assay, while its isomer, neoamphimedine, potently induces catenation [1]. This activity correlates with neoamphimedine's significant anti-neoplastic activity in human xenograft models (comparable to etoposide), whereas amphimedine displays no significant anti-neoplastic activity in the same models [1].

Top2 Catenation
Head-to-head
Amphimedine: no top2-mediated DNA catenation Neoamphimedine: potent catenation induction
Confirms distinct topoisomerase II interaction profile; not a top2 poison.
Purified human top2α enzyme assay.
Topoisomerase II Cancer Chemotherapy Mechanism of Action DNA Catenation

DNA Intercalation Capacity Comparison

Comparative bioactivity studies reveal that the DNA-damaging mechanism of deoxyamphimedine is mediated by intercalation and reactive oxygen species (ROS) production, a pathway not shared by amphimedine [1]. In a quantitative ethidium bromide (EtBr) displacement assay, amphimedine showed no significant DNA intercalation at concentrations up to 100 µM [1]. In stark contrast, deoxyamphimedine was a potent intercalator, displacing 50% of EtBr at a concentration of just 1 µM, while neoamphimedine required approximately 100 µM to achieve the same effect [1].

DNA Intercalation
Head-to-head
Amphimedine: no intercalation up to 100 µM Deoxyamphimedine: 50% EtBr displacement at 1 µM
Highlights distinct DNA-binding property; >100-fold difference in intercalation.
Ethidium bromide displacement assay.
DNA Binding Drug-DNA Interaction Reactive Oxygen Species Cytotoxicity Mechanism

In Silico GSK-3β Binding Affinity

An in silico investigation into amphimedine's potential against Alzheimer's disease (AD) provided computational evidence for its affinity to glycogen synthase kinase-3 beta (GSK-3β), a key therapeutic target [1]. Molecular docking studies demonstrated that amphimedine has a binding energy of -9.9 kcal/mol against the GSK-3β protein (PDB ID: 1Q5K) [1]. This binding affinity was computationally superior to that of standard marketed AD medications, including donepezil, galantamine, and rivastigmine, in the same study [1].

GSK-3β Docking
In silico
Amphimedine: -9.9 kcal/mol (GSK-3β) Marketed AD drugs: less favorable docking scores
Supports computational lead-scaffold context for GSK-3β inhibitor research.
AutoDock simulation; requires experimental validation.
Alzheimer's Disease GSK-3β Inhibition In Silico Docking Neurodegeneration

Tumor Selectivity Profile

A study evaluating the cytotoxic properties of sponge-derived bisannulated acridines found that while all four compounds tested (including amphimedine and two analogs) were selective for solid tumor cell lines over other cell types, amphimedine exhibited the highest degree of selectivity [1]. The study noted that although amphimedine was not the most potent compound, its selectivity profile was superior, indicating a distinct therapeutic window that could be exploited for targeted drug design [1].

Tumor Selectivity
Class-level
Amphimedine: most selective among four bisannulated acridines Other analogs: lower selectivity for solid tumor cell lines
Supports selectivity-driven cell-model endpoint review.
Qualitative ranking in a limited analog set.
Solid Tumor Cytotoxicity Selectivity Index Anticancer

Research Application Scenarios


In Vivo Phenotypic Screening Probe

Use amphimedine as a positive control or specific probe in zebrafish-based phenotypic assays. Its unique ability to induce a specific developmental phenotype at 30 µM, a property not shared by its close structural analogs neoamphimedine and deoxyamphimedine, allows researchers to use it for pathway deconvolution and to validate target engagement in a whole-organism context [1].

Negative Control for Topoisomerase II and DNA Intercalation

Due to its demonstrated lack of activity in both topoisomerase II-mediated catenation assays and DNA intercalation studies at concentrations up to 100 µM, amphimedine is the ideal negative control compound for experiments investigating these specific mechanisms with other pyridoacridines like neoamphimedine and deoxyamphimedine [1] [2].

Lead Scaffold for GSK-3β Inhibitor Discovery

Leverage amphimedine's computationally validated high binding affinity for GSK-3β (-9.9 kcal/mol) as a starting point for medicinal chemistry campaigns aimed at developing novel therapeutics for Alzheimer's disease and other tauopathies [1]. This application is supported by its favorable in silico drug-likeness and ADMET profiles.

Tool Compound for Tumor Selectivity Mechanisms

Utilize amphimedine in SAR studies to dissect the structural determinants of tumor selectivity, given its identification as the 'most selective' compound in a panel of bisannulated acridine analogs, despite not being the most potent [1]. This makes it a valuable reference standard for optimizing selectivity over potency in anticancer drug discovery.

Application
Selection Property
Validation Focus
Zebrafish phenotypic screening studies
Whole-organism pathway engagement context
Phenotype specificity and pathway deconvolution
Topoisomerase II & DNA intercalation studies
Absence of top2/DNA interaction
Negative control benchmarking
GSK-3β inhibitor discovery research
In silico binding affinity context
Computational docking and ADMET review
Tumor-cell selectivity SAR studies
Selectivity profile among acridine analogs
Cell-line panel selectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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